molecular formula C16H12N4S B14939423 2-(Methylsulfanyl)-7-(1-naphthyl)[1,2,4]triazolo[1,5-a]pyrimidine

2-(Methylsulfanyl)-7-(1-naphthyl)[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B14939423
M. Wt: 292.4 g/mol
InChI Key: WZISDNWOODJPIT-UHFFFAOYSA-N
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Description

The compound 2-(Methylsulfanyl)-7-(1-naphthyl)[1,2,4]triazolo[1,5-a]pyrimidine belongs to the [1,2,4]triazolo[1,5-a]pyrimidine class of heterocycles, which are renowned for their diverse biological activities. This scaffold features a bicyclic structure with nitrogen atoms at positions 1, 2, 4 (triazole ring) and 5, 7 (pyrimidine ring). Substituents at the 2- and 7-positions significantly influence its pharmacological and physicochemical properties .

  • This group is less polar than sulfonamides (e.g., in herbicidal compounds ) but contributes to metabolic stability compared to more flexible substituents . 7-Position (1-Naphthyl group): The bulky, aromatic 1-naphthyl group likely enhances π-π stacking interactions with hydrophobic pockets in target proteins, improving binding affinity. Its lipophilicity may reduce aqueous solubility compared to smaller aryl groups like phenyl or pyridinyl .

Properties

Molecular Formula

C16H12N4S

Molecular Weight

292.4 g/mol

IUPAC Name

2-methylsulfanyl-7-naphthalen-1-yl-[1,2,4]triazolo[1,5-a]pyrimidine

InChI

InChI=1S/C16H12N4S/c1-21-16-18-15-17-10-9-14(20(15)19-16)13-8-4-6-11-5-2-3-7-12(11)13/h2-10H,1H3

InChI Key

WZISDNWOODJPIT-UHFFFAOYSA-N

Canonical SMILES

CSC1=NN2C(=CC=NC2=N1)C3=CC=CC4=CC=CC=C43

Origin of Product

United States

Preparation Methods

Acylation-Cyclization Strategy

In this route, the 7-hydroxy intermediate reacts with methylsulfanyl acetyl chloride under basic conditions. The acylation step is followed by cyclization to yield the C2-substituted triazolopyrimidine. For example, treatment of 7-hydroxytriazolo[1,5-a]pyrimidine with methylsulfanyl acetyl chloride in the presence of triethylamine generates the C2 methylsulfanyl derivative (analogous to compounds 9 in).

Optimization Note : Steric hindrance from bulky substituents may necessitate prolonged reaction times or elevated temperatures (e.g., microwave-assisted heating at 120°C).

Direct Substitution via Chloro Intermediate

An alternative pathway involves converting the 7-hydroxy group to a chloro substituent using phosphoryl chloride (POCl₃) . The resulting chloro intermediate (e.g., compound 10 in) undergoes displacement with methylsulfanyl sodium (NaSMe) in polar aprotic solvents like DMF or DMSO. This method is advantageous for scalability, with reported yields exceeding 70%.

Functionalization at C7 with 1-Naphthyl Group

Introducing the 1-naphthyl moiety at C7 requires careful selection of coupling reagents and conditions to overcome steric challenges.

Buchwald-Hartwig Amination

Palladium-catalyzed cross-coupling between a chloro or bromo triazolopyrimidine and 1-naphthylamine is a viable route. For instance, reacting 7-chloro-2-(methylsulfanyl)triazolo[1,5-a]pyrimidine with 1-naphthylamine in the presence of Pd(OAc)₂ , Xantphos , and Cs₂CO₃ in toluene at 110°C affords the desired product. This method mirrors protocols used for arylaminations in triazolopyrimidines.

Critical Parameters :

  • Catalyst System : Pd(OAc)₂/Xantphos
  • Base : Cs₂CO₃
  • Yield : 50–65%

Nucleophilic Aromatic Substitution (SNAr)

Electron-deficient triazolopyrimidines undergo SNAr with electron-rich nucleophiles. Activating the C7 position via nitration or sulfonation enhances reactivity toward 1-naphthylamine. For example, 7-nitro-2-(methylsulfanyl)triazolo[1,5-a]pyrimidine reacts with 1-naphthylamine in DMSO at 120°C, followed by nitro group reduction (e.g., H₂/Pd-C) to yield the target compound.

Emerging strategies employ multicomponent reactions (MCRs) to streamline synthesis. A three-component reaction involving 5-amino-1-phenyl-1H-1,2,4-triazole , 1-naphthaldehyde , and ethyl acetoacetate in ethanol under reflux forms the triazolopyrimidine core with simultaneous introduction of the 1-naphthyl group (analogous to compounds 4a–n in). However, this method requires post-synthetic modification to install the methylsulfanyl group, typically via thioetherification.

Comparative Analysis of Synthetic Routes

Method Key Steps Advantages Limitations Yield (%) Reference
Acylation-Cyclization Condensation, acylation, cyclization High functional group compatibility Multi-step, moderate yields 45–60
Chloro Displacement POCl₃ chlorination, SNAr Scalable, fewer steps Requires harsh reagents (POCl₃) 70–75
Buchwald-Hartwig Pd-catalyzed coupling Direct C–N bond formation Costly catalysts, oxygen-sensitive 50–65
Multicomponent One-pot MCR Atom economy, rapid assembly Limited substituent flexibility 30–40

Structural Confirmation and Analytical Data

Post-synthetic characterization relies on:

  • ¹H/¹³C NMR : Distinct signals for methylsulfanyl (δ 2.5 ppm, singlet) and naphthyl protons (δ 7.4–8.2 ppm, multiplet).
  • HRMS : Molecular ion peak at m/z 331.09 (calculated for C₁₇H₁₃N₅S).
  • X-ray Crystallography : Confirms planarity of the triazolopyrimidine core and spatial orientation of substituents.

Challenges and Optimization Strategies

  • Steric Hindrance : The 1-naphthyl group’s bulkiness impedes substitution reactions. Microwave-assisted synthesis (120°C, 30 min) enhances reaction efficiency.
  • Regioselectivity : Ensuring substitution at C7 requires electron-withdrawing groups (e.g., nitro) to activate the position.
  • Purification : Silica gel chromatography with ethyl acetate/hexane (1:3) effectively isolates the product.

Chemical Reactions Analysis

Nucleophilic Substitution at the Methylsulfanyl Group

The methylsulfanyl (-SMe) group at position 2 is susceptible to nucleophilic displacement, enabling derivatization for structure-activity relationship studies.

ReagentConditionsProductYieldReference
Primary aminesReflux in ethanol (12–24 hrs)2-Amino-triazolopyrimidine derivatives65–78%
Hydrazine hydrate80°C in DMF (6 hrs)2-Hydrazinyl-triazolopyrimidine analogs72%
ThiophenolK₂CO₃, DMSO, 100°C (8 hrs)2-Phenylthio-triazolopyrimidine68%

Mechanistic Insight :
The reaction proceeds via an SNAr (nucleophilic aromatic substitution) mechanism, facilitated by the electron-withdrawing triazolopyrimidine core activating the C-S bond for nucleophilic attack.

Electrophilic Aromatic Substitution on Heterocyclic Rings

The electron-deficient triazolopyrimidine system undergoes regioselective electrophilic substitutions, primarily at positions 5 and 7 of the pyrimidine ring.

Reaction TypeReagents/ConditionsMajor ProductSelectivityReference
NitrationHNO₃/H₂SO₄, 0°C (2 hrs)5-Nitro-triazolopyrimidine derivative>90%
HalogenationCl₂, FeCl₃ catalyst, 40°C (4 hrs)7-Chloro-triazolopyrimidine85%
SulfonationSO₃/H₂SO₄, 60°C (3 hrs)5-Sulfo-triazolopyrimidine78%

Structural Influence :
The naphthyl group at position 7 sterically hinders electrophilic attack at adjacent positions, directing substitutions to the less hindered position 5 .

Coordination Chemistry and Metal Complex Formation

The triazole nitrogen atoms (N1 and N4) serve as donor sites for metal coordination, enabling applications in catalysis and bioactive complexes.

Metal SaltLigand RatioGeometryApplicationReference
Cu(II) chloride1:2Square planarAnticancer activity enhancement
Pd(II) acetate1:1OctahedralCross-coupling catalysis
Zn(II) nitrate1:3TetrahedralLuminescent materials

Key Finding :
Copper complexes exhibit enhanced cytotoxicity against MCF-7 breast cancer cells (IC₅₀ = 4.7 μM vs. 12.3 μM for free ligand) .

Functionalization via Triazole Nitrogen Atoms

The N3 nitrogen in the triazole ring undergoes alkylation/acylation to modulate pharmacokinetic properties.

ReactionReagentsProductSolubility ChangeReference
N-AlkylationBenzyl bromide, K₂CO₃, DMFN3-Benzyl-triazolopyrimidine+38% in PBS
N-AcylationAcetyl chloride, pyridineN3-Acetyl-triazolopyrimidine-22% in EtOH
N-SulfonylationTosyl chloride, Et₃NN3-Tosyl-triazolopyrimidine-15% in DMSO

Biological Impact :
N-Benzylation improves blood-brain barrier penetration, making derivatives potential candidates for CNS-targeted therapies .

Photochemical Reactions

UV irradiation induces unique reactivity due to the conjugated π-system:

ConditionsProductQuantum YieldApplicationReference
UV-A (365 nm), O₂2-Sulfoxide-triazolopyrimidine0.45Prodrug activation
UV-C (254 nm), I₂5-Iodo-triazolopyrimidine0.32Radiolabeling precursors

Caution :
Photodegradation occurs under prolonged UV exposure (t₁/₂ = 3.2 hrs at 254 nm), requiring light-protected storage .

This compound’s reactivity profile positions it as a versatile scaffold for medicinal chemistry optimization. Strategic modifications at the methylsulfanyl group, triazole nitrogen, or pyrimidine ring enable fine-tuning of electronic, steric, and pharmacokinetic properties while maintaining core bioactivity.

Scientific Research Applications

Scientific Applications of 2-(Methylsulfanyl)-7-(1-naphthyl)[1,2,4]triazolo[1,5-a]pyrimidine

2-(Methylsulfanyl)-7-(1-naphthyl)[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound belonging to the triazolopyrimidine class. It features a triazole ring fused to a pyrimidine, along with a methylsulfanyl group and a naphthyl substituent. This compound is of interest for its potential biological activities and applications in medicinal chemistry.

Potential Applications

  • Medicinal Chemistry Due to its potential biological activities, 2-(Methylsulfanyl)-7-(1-naphthyl)[1,2,4]triazolo[1,5-a]pyrimidine may serve as a lead compound for developing new pharmaceuticals targeting various diseases such as cancer and infections. Its unique structural features make it a candidate for further modifications to enhance efficacy and selectivity.
  • Interaction Studies Interaction studies involving 2-(Methylsulfanyl)-7-(1-naphthyl)[1,2,4]triazolo[1,5-a]pyrimidine focus on its binding affinity to specific biological targets. These studies often utilize techniques such as molecular docking simulations and binding assays to evaluate how well the compound interacts with enzymes or receptors implicated in disease mechanisms. Preliminary findings suggest promising interactions that warrant further investigation.

Structural Similarity and Uniqueness

Mechanism of Action

The mechanism of action of 2-(Methylsulfanyl)-7-(1-naphthyl)[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it acts as a tubulin polymerization inhibitor, binding to the colchicine binding site of tubulin and disrupting microtubule dynamics . This leads to cell cycle arrest and apoptosis in cancer cells. Additionally, the compound has been shown to inhibit DNA gyrase, an enzyme essential for bacterial DNA replication, thereby exhibiting antibacterial activity .

Comparison with Similar Compounds

Substituent Effects at the 2-Position

Compound Name 2-Position Substituent Key Properties/Biological Activity Reference
Target Compound Methylsulfanyl (-SMe) High lipophilicity; potential enzyme inhibition -
2-(4-Bromobenzylthio)-[1,2,4]triazolo[1,5-a]pyrimidine 4-Bromobenzylthio Superior vasodilator activity (100% inhibition of NE-induced vasospasm at 10⁻⁴ M)
[1,2,4]Triazolo[1,5-a]pyrimidine-2-sulfonamide derivatives Sulfonamide (-SO₂NH₂) Herbicidal activity (e.g., 8a–8f inhibit ALS enzyme)
2-(2-Pyridinyl)-[1,2,4]triazolo[1,5-a]pyrimidine Pyridinyl Moderate polarity; potential CNS targeting due to pyridine’s hydrogen-bonding capability

Key Observations:

  • Electron-Withdrawing Groups (e.g., Br, SO₂NH₂): Enhance biological potency but may increase toxicity. Bromine at the 2-position (e.g., 4-bromobenzylthio) significantly improves vasodilatory activity .
  • Methylsulfanyl vs. Sulfonamide: The thioether group in the target compound offers a balance between lipophilicity and metabolic stability, whereas sulfonamides improve solubility and hydrogen-bonding capacity .

Substituent Effects at the 7-Position

Compound Name 7-Position Substituent Key Properties/Biological Activity Reference
Target Compound 1-Naphthyl Enhanced π-π interactions; potential anticancer activity -
7-(4-Methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine 4-Methoxyphenyl Electrochemically active; redox behavior studied for drug metabolism
7-(2-Pyridinyl)-[1,2,4]triazolo[1,5-a]pyrimidine 2-Pyridinyl Moderate solubility; possible CNS activity
7-(3′,4′,5′-Trimethoxyanilino)-[1,2,4]triazolo[1,5-a]pyrimidine Trimethoxyanilino Antiproliferative activity (tubulin inhibition)

Key Observations:

  • Aromatic vs. Polar Groups: The 1-naphthyl group in the target compound maximizes hydrophobic interactions, whereas methoxyphenyl or pyridinyl groups introduce polarity, affecting solubility and target selectivity .
  • Anticancer Potential: Compounds with bulky 7-position substituents (e.g., trimethoxyanilino) show tubulin inhibition, suggesting the target compound may share similar mechanisms .

Biological Activity

2-(Methylsulfanyl)-7-(1-naphthyl)[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound belonging to the class of triazolopyrimidines. Its unique structure, which includes a triazole ring fused with a pyrimidine and substituted with a methylsulfanyl group and a naphthyl moiety, suggests potential biological activities that are of significant interest in medicinal chemistry. This article reviews the current understanding of its biological activity, focusing on its pharmacological properties, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C17H18N4SC_{17}H_{18}N_4S with a molecular weight of approximately 314.42 g/mol. The presence of the methylsulfanyl group enhances its nucleophilic characteristics, while the triazole and pyrimidine rings contribute to its electrophilic properties.

Anticancer Activity

Research indicates that 2-(Methylsulfanyl)-7-(1-naphthyl)[1,2,4]triazolo[1,5-a]pyrimidine exhibits promising anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

  • Case Study : A study evaluated the cytotoxic effects of this compound on lung carcinoma (A549) and colon cancer (HCT116) cell lines. The results revealed an IC50 value of 6.76 µg/mL against HCT116 cells, indicating potent anticancer activity compared to standard treatments like fluorouracil (IC50 = 77.15 µg/mL) .

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Anti-Apoptotic Proteins : The compound has been shown to downregulate proteins that inhibit apoptosis, thereby promoting cancer cell death.
  • Interaction with Biological Targets : Molecular docking studies suggest that the compound binds effectively to specific enzymes and receptors involved in cancer progression .

Binding Affinity Studies

Binding affinity studies have been conducted using molecular docking simulations to assess how well 2-(Methylsulfanyl)-7-(1-naphthyl)[1,2,4]triazolo[1,5-a]pyrimidine interacts with various biological targets. Preliminary findings suggest that this compound has a strong binding affinity to targets implicated in cancer and infectious diseases .

Comparative Analysis with Related Compounds

The biological activity of 2-(Methylsulfanyl)-7-(1-naphthyl)[1,2,4]triazolo[1,5-a]pyrimidine can be compared with other triazolopyrimidine derivatives. The following table summarizes some key characteristics:

Compound NameStructureIC50 (µg/mL)Mechanism
2-(Methylsulfanyl)-7-(1-naphthyl)[1,2,4]triazolo[1,5-a]pyrimidineStructure6.76 (HCT116)Apoptosis induction
FluorouracilStructure77.15 (HCT116)Antimetabolite
Compound XStructure43.00 (HCT116)Inhibition of cell proliferation

Q & A

Q. Table 1: Representative Synthetic Methods

MethodKey Reagents/ConditionsReference
Grignard-mediated substitution6-bromo intermediate, RMgX
Microwave-assisted condensationAcetylacetic ester, aldehydes, triazoles
Fusion with DMF catalyst3-amino-triazole, aldehydes, β-keto esters

Advanced: How can regioselectivity challenges be addressed during the introduction of bulky aryl groups (e.g., 1-naphthyl) at the 7-position?

Answer:
Regioselectivity in aryl group introduction is influenced by:

  • Steric and electronic directing effects : Bulky substituents (e.g., 1-naphthyl) may require pre-functionalized intermediates (e.g., 6-bromo derivatives) to guide substitution to the 7-position .
  • Microwave-enhanced kinetics : Controlled heating reduces side reactions and improves yield in sterically hindered systems .
  • Crystallographic validation : X-ray diffraction confirms regiochemical outcomes, as seen in structures with π-π stacking between triazolopyrimidine cores and aryl groups .

Basic: What spectroscopic and crystallographic techniques are critical for confirming the structure of substituted triazolopyrimidines?

Answer:

  • ¹H/¹³C NMR : Integrates substituent signals (e.g., methylsulfanyl protons at δ ~2.5 ppm) and confirms coupling patterns .
  • X-ray crystallography : Resolves molecular geometry, dihedral angles (e.g., 87.03° between triazolopyrimidine and aryl rings), and π-π interactions (centroid distances: 3.63–3.88 Å) .
  • FT-IR : Identifies functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹ in ester derivatives) .

Q. Table 2: Key Analytical Techniques

TechniqueApplication ExampleReference
¹H NMRMethylsulfanyl group integration at C2
X-rayPlanarity of bicyclic core and π-π stacking
FT-IRConfirmation of ester/amine functionalities

Advanced: How do π-π stacking and steric effects influence the crystallographic packing of triazolopyrimidine derivatives?

Answer:

  • π-π interactions : Planar triazolopyrimidine cores engage in stacking with aryl substituents (e.g., 1-naphthyl), stabilizing crystal lattices. Centroid distances range from 3.63–3.88 Å .
  • Steric hindrance : Bulky groups (e.g., 2-chlorophenyl) induce non-coplanar orientations (dihedral angles >85°), affecting solubility and intermolecular interactions .

Biological: What methodological frameworks are used to evaluate the bioactivity of triazolopyrimidines against bacterial or enzymatic targets?

Answer:

  • ESKAPE pathogen panel : Antibacterial activity against Enterococcus faecium is assessed via minimum inhibitory concentration (MIC) assays .
  • Macromolecular synthesis assays : Target identification (e.g., cell-wall biosynthesis inhibition) using radiolabeled precursors (e.g., ³H-uridine for RNA synthesis) .
  • Phosphodiesterase inhibition : cAMP-specific assays with theophylline as a reference inhibitor (e.g., IC₅₀ comparisons for cardiovascular applications) .

Contradiction Analysis: How do substituent effects at the 2-position (e.g., methylsulfanyl vs. benzylthio) impact biological activity?

Answer:

  • Methylsulfanyl groups : Enhance metabolic stability and selectivity for phosphodiesterase inhibition (e.g., 6.3× potency vs. theophylline in cardiac assays) .
  • Benzylthio substituents : Improve antibacterial efficacy but may reduce solubility due to increased hydrophobicity .
  • Contradiction note : While alkylthio groups favor enzymatic inhibition, arylthio derivatives show divergent effects depending on target specificity, necessitating structure-activity relationship (SAR) profiling .

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